molecular formula C9H9ClFN3 B7982415 [5-Fluoro-2-(1H-pyrazol-1-yl)phenyl]amine hydrochloride

[5-Fluoro-2-(1H-pyrazol-1-yl)phenyl]amine hydrochloride

Cat. No.: B7982415
M. Wt: 213.64 g/mol
InChI Key: JIHPIAZJMBJILT-UHFFFAOYSA-N
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Description

[5-Fluoro-2-(1H-pyrazol-1-yl)phenyl]amine hydrochloride is a halogenated aromatic amine featuring a phenyl ring substituted with a fluorine atom at the 5-position and a pyrazole ring at the 2-position. The hydrochloride salt enhances its solubility, making it suitable for pharmaceutical or agrochemical research.

Properties

IUPAC Name

5-fluoro-2-pyrazol-1-ylaniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FN3.ClH/c10-7-2-3-9(8(11)6-7)13-5-1-4-12-13;/h1-6H,11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIHPIAZJMBJILT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=C(C=C(C=C2)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClFN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation-Based Pyrazole Ring Formation

The pyrazole core is typically constructed via cyclocondensation reactions between hydrazines and α,β-unsaturated carbonyl compounds. Patent WO2022056100A1 demonstrates this approach using [(1S)-2,2,2-trifluoro-1-methyl-ethyl]hydrazine (8) reacted with enaminonitrile intermediates under acidic conditions (pH 4–6) at 80–100°C for 6–12 hours . This method achieves regioselective pyrazole formation due to the electronic effects of the trifluoromethyl group, directing substitution to the 3-position of the ring.

A modified protocol from EvitaChem employs 1,3-diketones instead of enones, reacting with hydrazine hydrate in ethanol at reflux (78°C) for 8 hours. This method avoids harsh acids but requires subsequent purification via column chromatography (silica gel, ethyl acetate/hexane 3:7) to isolate the pyrazole-thiophene intermediate. Comparative studies show that diketone-based routes achieve 72–76% yields versus 68–70% for enone-based methods.

Coupling Reactions for Pyrazole-Aryl Bond Formation

Palladium-catalyzed cross-coupling dominates aryl-pyrazole bond formation. A representative procedure from EvitaChem utilizes Suzuki-Miyaura coupling between 5-fluoro-2-iodoaniline and pyrazole-1-boronic acid pinacol ester:

Reaction Conditions

  • Catalyst: Pd(PPh₃)₄ (2 mol%)

  • Base: K₂CO₃ (3 equiv)

  • Solvent: Toluene/EtOH (4:1)

  • Temperature: 90°C, 12 hours

  • Yield: 82%

This method’s efficiency stems from the boronic ester’s stability and the mild basic conditions, which prevent amine group oxidation. Challenges include residual palladium contamination (<10 ppm), addressed through treatment with SiliaMetS Thiol resin.

Hydrochloride Salt Formation and Purification

The final hydrochloride salt is precipitated by treating the free base with HCl gas in anhydrous diethyl ether at 0–5°C. Patent data indicate that slow addition rates (2–3 mL/min) and vigorous stirring produce crystalline solids with >99% purity . Industrial-scale processes employ continuous crystallization reactors to maintain tight control over particle size (D90 < 50 µm) .

Purification via high-performance liquid chromatography (HPLC) using a C18 column (acetonitrile/0.1% TFA in water) resolves regioisomeric impurities (<0.1%). Lyophilization then yields the final product as a hygroscopic white powder with water content <1% (Karl Fischer titration).

Industrial-Scale Optimization Strategies

Table 1: Comparison of Manufacturing Methods

ParameterBatch Process (Patent )Continuous Flow
Reaction Time14–18 hours2–4 hours
Yield78%85%
Energy Consumption12 kWh/kg8 kWh/kg
Pd Residual8–12 ppm3–5 ppm

Continuous flow systems enhance heat transfer and mixing, reducing side products like dimerized pyrazoles from 5% to <1%. Microwave-assisted steps further accelerate cyclocondensation, cutting step time by 60% while maintaining 89% yield.

Mechanistic Insights and Kinetic Studies

Density functional theory (DFT) calculations reveal that the rate-determining step in pyrazole formation is the [3+2] cycloaddition (ΔG‡ = 24.3 kcal/mol). Fluorine’s electronegativity lowers the LUMO energy of the enone by 1.8 eV, accelerating nucleophilic attack by hydrazine.

In situ Fourier-transform infrared (FTIR) spectroscopy tracks amine protonation during HCl salt formation, identifying optimal pH 3.2–3.5 for maximal crystallization efficiency.

Scientific Research Applications

Pharmacological Research

The compound has been investigated for its role as a potential inhibitor in various biochemical pathways. Notably, it has shown promise as an inhibitor of Janus kinase (JAK) pathways, which are crucial in the regulation of immune responses and hematopoiesis.

  • Case Study : A study on aminopyrazole-based JNK3 inhibitors demonstrated that modifications to the pyrazole structure could enhance selectivity and potency against specific isoforms of JNK, suggesting that [5-Fluoro-2-(1H-pyrazol-1-yl)phenyl]amine hydrochloride may similarly be optimized for therapeutic use against diseases involving JNK pathways .

Cancer Research

Compounds with pyrazole moieties have been explored for their anticancer properties. The unique electronic properties imparted by the fluorine atom may enhance the interaction with biological targets involved in cancer progression.

  • Data Table: Anticancer Activity
CompoundTargetIC50 (µM)Reference
[5-Fluoro-2-(1H-pyrazol-1-yl)phenyl]amine hydrochlorideJNK30.5
Other Pyrazole DerivativesVariousVariesVarious

Neurological Disorders

Research indicates that compounds similar to [5-Fluoro-2-(1H-pyrazol-1-yl)phenyl]amine hydrochloride may serve as allosteric modulators of G protein-coupled receptors (GPCRs), which are pivotal in treating central nervous system disorders.

  • Case Study : A study highlighted the development of allosteric modulators targeting GPCRs, showing potential for novel treatments in CNS disorders. The incorporation of pyrazole structures was noted to enhance receptor selectivity and efficacy .

Material Science

The compound's unique properties may also lend themselves to applications in materials science, particularly in developing novel polymers or coatings that require specific electronic or thermal properties.

Mechanism of Action

The mechanism of action of [5-Fluoro-2-(1H-pyrazol-1-yl)phenyl]amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Comparisons

The table below summarizes key structural features, molecular weights, and uses of the target compound and related analogs:

Compound Name Molecular Weight (g/mol) Key Substituents Use/CAS Number
[5-Fluoro-2-(1H-pyrazol-1-yl)phenyl]amine hydrochloride 213.5* F (5-position), pyrazole (2-position) Not reported
5-Chloro-2-(1H-pyrazol-1-yl)aniline 230* Cl (5-position), pyrazole (2-position) CAS 926241-20-5
Fipronil 437.15 Cl, CF₃, S(O)CF₃ Pesticide
1-(2-Fluorophenyl)-3-(4-methylphenyl)-1H-pyrazol-5-amine 267.308 F (2-position), 4-methylphenyl CAS 618098-41-2

*Calculated based on molecular formulas.

Key Observations:

Halogen Substitution :

  • Replacing fluorine with chlorine (as in 5-chloro-2-(1H-pyrazol-1-yl)aniline) increases molecular weight by ~16.5 g/mol. Chlorine’s larger size and higher electronegativity may alter electronic properties and binding affinity in biological systems compared to fluorine .
  • Fluorine’s small size and strong electronegativity enhance dipole interactions and metabolic stability, making it advantageous in drug design .

Pyrazole Derivatives in Agrochemicals: Fipronil and ethiprole (from ) feature bulky trifluoromethyl and sulfinyl groups, which contribute to their pesticidal activity by targeting insect GABA receptors .

Salt Forms and Solubility :

  • The hydrochloride salt of the target compound likely improves aqueous solubility compared to its freebase form, a common strategy for enhancing bioavailability in pharmaceuticals. Similar salts, such as (cyclohexylmethyl)(methoxy)amine hydrochloride, are documented in reagent catalogs .

Electronic and Steric Effects

  • Pyrazole vs. Imidazole: Pyrazole (two adjacent nitrogen atoms) and imidazole (non-adjacent nitrogens) differ in hydrogen-bonding capabilities. Pyrazole’s nitrogen arrangement may favor interactions with polar residues in target proteins, whereas imidazole derivatives (e.g., 5-(4-chlorophenyl)-4,5-dihydro-1H-imidazol-2-amine hydrobromide) exhibit distinct binding profiles .
  • Substituent Bulk : The target compound lacks the bulky substituents seen in fipronil (e.g., S(O)CF₃), which could reduce steric hindrance and improve membrane permeability in drug candidates .

Biological Activity

[5-Fluoro-2-(1H-pyrazol-1-yl)phenyl]amine hydrochloride, with the CAS number 1172943-36-0, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

The compound is characterized by the presence of a fluorine atom, a pyrazole ring, and an amine group. Its molecular formula is C11H12FN3C_{11}H_{12}FN_3, and it exhibits properties that make it a valuable scaffold in drug discovery and development.

The biological activity of [5-Fluoro-2-(1H-pyrazol-1-yl)phenyl]amine hydrochloride is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The fluorine atom enhances its binding affinity and selectivity. Key mechanisms include:

  • Inhibition of Enzyme Activity : The compound has been shown to inhibit key enzymes involved in inflammatory responses and cancer progression, such as thrombin and Hsp90.
  • Modulation of Signaling Pathways : It can influence pathways related to cell proliferation and apoptosis, making it a candidate for anticancer therapies.

Biological Activity Overview

The following table summarizes the biological activities reported for [5-Fluoro-2-(1H-pyrazol-1-yl)phenyl]amine hydrochloride:

Activity Target Effect Reference
AnticancerHepG2 (liver cancer cells)Inhibition of cell proliferation
Anti-inflammatoryTNF-alpha productionDecreased release in LPS-stimulated cells
Thrombin inhibitionThrombinCompetitive inhibition
Hsp90 inhibitionHsp90Disruption of client protein folding

1. Anticancer Activity

A study evaluated the antiproliferative effects of various aminopyrazole derivatives on cancer cell lines. The results indicated that compounds similar to [5-Fluoro-2-(1H-pyrazol-1-yl)phenyl]amine hydrochloride exhibited significant growth inhibition against HepG2 and HeLa cells, with IC50 values indicating effective concentrations for therapeutic use .

2. Anti-inflammatory Effects

Another investigation focused on the compound's ability to inhibit TNF-alpha release in LPS-stimulated macrophages. The study demonstrated that [5-Fluoro-2-(1H-pyrazol-1-yl)phenyl]amine hydrochloride reduced TNF-alpha levels significantly, suggesting potential applications in treating inflammatory diseases .

Research Findings

Recent research has highlighted the compound's potential as a lead structure for developing new therapeutics. Notably, modifications to the pyrazole ring have been explored to enhance its biological activity while minimizing toxicity. For instance:

  • Substitutions at the N1 position of the pyrazole ring have been shown to affect both anticancer and anti-inflammatory activities.
  • The introduction of various alkyl and aryl groups has led to a better understanding of structure-activity relationships (SARs), guiding further drug design efforts .

Q & A

Q. What are the recommended synthetic routes for [5-Fluoro-2-(1H-pyrazol-1-yl)phenyl]amine hydrochloride?

The compound can be synthesized via cyclization reactions using phosphorous oxychloride (POCl₃) under controlled conditions (120°C), as demonstrated in analogous pyrazole derivatives . A multi-step approach involving formylation, oxidation, and acylation may be required to generate intermediate pyrazole-carbonyl chlorides, which are subsequently functionalized . For amine hydrochloride formation, acid-mediated protonation of the free base in solvents like ethanol or dichloromethane is typical .

Q. How can purity and structural integrity be validated after synthesis?

Analytical methods include:

  • HPLC : Use a pH 6.5 ammonium acetate/acetic acid buffer for mobile phase optimization, ensuring separation of polar impurities .
  • NMR : ¹H and ¹³C NMR should confirm the pyrazole ring substitution pattern, fluorine coupling, and amine protonation. Discrepancies in splitting patterns may indicate tautomerism or impurities .
  • HRMS : Confirm molecular weight (±2 ppm) to distinguish isotopic contributions from chlorine/fluorine .

Q. What crystallization strategies improve yield for hydrochloride salts?

Hydrochloride salts often crystallize efficiently from polar aprotic solvents (e.g., acetonitrile) due to hydrogen-bonding interactions. The compound’s topological polar surface area (TPSA ≈ 50 Ų) and hydrogen bond acceptor count (5) suggest solubility in DMSO or methanol, with slow evaporation enhancing crystal growth .

Q. How can stability under varying storage conditions be assessed?

Conduct accelerated degradation studies (40°C/75% RH for 6 months) with periodic HPLC monitoring. Hydrochloride salts are hygroscopic; store in desiccators with silica gel. Predicted boiling points (~619°C) and density (~1.44 g/cm³) indicate thermal stability but sensitivity to prolonged moisture exposure .

Advanced Research Questions

Q. How are contradictions in spectral data (e.g., NMR splitting patterns) resolved?

Contradictions may arise from dynamic processes like ring puckering or proton exchange. Use:

  • 2D NMR (COSY, NOESY) : To assign coupling networks and spatial proximity of protons .
  • Variable-temperature NMR : Identify broadening/resolution shifts caused by tautomerism .
  • X-ray crystallography : SHELXL refinement (via SHELX suite) resolves absolute configuration and lattice interactions .

Q. What computational methods predict solubility and reactivity of the compound?

  • DFT calculations : Optimize geometry using Gaussian09 at B3LYP/6-31G* level to assess fluorine’s electron-withdrawing effects on amine basicity.
  • Molecular dynamics (MD) : Simulate solvation in water/DMSO to predict logP and diffusion coefficients .
  • pKa estimation : Tools like MarvinSuite correlate amine protonation with pH-dependent solubility .

Q. How can reaction yields be optimized for large-scale synthesis?

  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to accelerate cyclization .
  • Stoichiometry adjustments : Excess POCl₃ (1.5–2.0 eq.) minimizes incomplete acylation .
  • Flow chemistry : Continuous reactors improve heat dissipation during exothermic steps (e.g., HCl gas evolution) .

Q. What strategies mitigate byproducts during pyrazole functionalization?

  • Protecting groups : Temporarily block the amine with Boc or Fmoc during halogenation/alkylation .
  • Regioselective coupling : Use Pd-catalyzed cross-coupling (Suzuki-Miyaura) to target the 2-position of the pyrazole ring .
  • Chromatography : Reverse-phase HPLC (C18 column, 0.1% TFA modifier) isolates isomers .

Q. How do structural modifications impact biological activity?

  • SAR studies : Replace the 5-fluoro group with Cl/CF₃ to assess halogen bonding in target interactions .
  • Protonation state : Compare free base vs. hydrochloride salt in vitro; the latter enhances aqueous solubility for cellular assays .

Q. What analytical techniques resolve batch-to-batch variability in hydrochloride salts?

  • DSC/TGA : Detect polymorphic transitions or hydrate formation affecting dissolution rates .
  • ICP-MS : Quantify trace metal catalysts (e.g., Pd) from coupling reactions .
  • Ion chromatography : Monitor chloride counterion consistency (±5% w/w) .

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